Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Overview
Description
It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester can be synthesized through a Knoevenagel-type reaction. This involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethylidene group can be replaced by other nucleophiles.
Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester has several scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Mechanism of Action
The mechanism by which propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester exerts its effects involves its reactivity with various electrophiles and nucleophiles. The trifluoroethylidene group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester can be compared with other similar compounds such as:
Diethyl 2-(2,2-difluoroethylidene)propanedioate: This compound has similar reactivity but with different fluorine content, leading to variations in its chemical properties and applications.
Ethyl 2-ethoxycarbonyl-3-trifluoromethylpropenoate: Another related compound with distinct structural features and reactivity.
The uniqueness of this compound lies in its trifluoroethylidene group, which imparts specific reactivity and properties that are valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
diethyl 2-(2,2,2-trifluoroethylidene)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGBTXDUFHCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450535 | |
Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152500-10-2 | |
Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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